molecular formula C18H16F2N4O2 B13361757 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13361757
M. Wt: 358.3 g/mol
InChI Key: XBAQFGWWRCZPTQ-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)aniline with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F2N4O2

Molecular Weight

358.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O2/c1-11-3-8-15(12(2)9-11)22-17(25)16-21-10-24(23-16)13-4-6-14(7-5-13)26-18(19)20/h3-10,18H,1-2H3,(H,22,25)

InChI Key

XBAQFGWWRCZPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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